Altholactone

Vue d'ensemble

Description

Altholactone is a naturally occurring styryl lactone primarily found in the Goniothalamus species. It has garnered significant attention due to its promising antimicrobial, anti-inflammatory, and anticancer activities. This compound exhibits cytotoxic effects against various cancer cell lines, making it a potential candidate for therapeutic applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of altholactone involves several key steps, including intramolecular tetrahydrofuran cyclization and one-pot acetonide deprotection-lactonization. Starting from readily available carbohydrate D-mannose, a short and efficient stereoselective synthesis of this compound can be achieved in seven steps with a 33% overall yield .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the synthesis typically involves organic synthesis techniques that can be scaled up for larger production. The use of natural sources, such as Goniothalamus species, also provides a viable method for obtaining this compound through extraction and isolation processes.

Analyse Des Réactions Chimiques

Types of Reactions

Altholactone undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the lactone ring structure.

Substitution: Substitution reactions can introduce different functional groups into the this compound molecule.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions include various this compound derivatives with modified functional groups, which can exhibit different biological activities and properties.

Applications De Recherche Scientifique

Anticancer Properties

Mechanism of Action

Altholactone exhibits significant anticancer effects, particularly against prostate cancer cells (DU145). Research indicates that it induces cell cycle arrest and apoptosis through the inhibition of key signaling pathways such as NF-κB and STAT3. Specifically, this compound down-regulates the phosphorylation of STAT3 and inhibits its transcriptional activity, leading to reduced expression of anti-apoptotic proteins like Bcl-2 and survivin while promoting pro-apoptotic factors like Bax .

Case Study: Prostate Cancer

In a study focused on DU145 cells, this compound was shown to inhibit cell proliferation with an IC50 value of 38.5 µM. The compound's cytotoxic effects were significantly diminished when cells were pre-treated with N-acetylcysteine (NAC), a reactive oxygen species (ROS) inhibitor, suggesting that ROS generation is a critical component of its mechanism .

| Cell Line | IC50 Value (µM) | Mechanism |

|---|---|---|

| DU145 | 38.5 | Inhibition of NF-κB and STAT3 |

| HeLa | Not specified | Induction of apoptosis |

| T24 | Not specified | Growth inhibition |

Anti-inflammatory Effects

This compound has been documented to possess anti-inflammatory properties by modulating the immune response. It inhibits the production of pro-inflammatory cytokines in macrophage cell lines (RAW 264.7), thereby demonstrating potential as an immunomodulatory agent. This effect is particularly relevant in conditions characterized by chronic inflammation, where excessive cytokine production can exacerbate disease progression .

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial activity against various pathogens. Its efficacy against bacterial strains suggests potential applications in developing new antimicrobial agents, especially in an era where antibiotic resistance is a growing concern .

Synthesis and Derivatives

The synthesis of this compound and its derivatives has been explored extensively, leading to the development of compounds with enhanced biological activities. For instance, studies have synthesized both enantiomers of this compound from tri-O-acetyl-D-glucal and evaluated their biological properties against brine shrimp and lettuce germination . This synthetic versatility opens avenues for creating targeted therapies based on this compound's scaffold.

Mécanisme D'action

Altholactone exerts its effects through several molecular mechanisms:

Inhibition of NF-κB and STAT3 Activation: This compound inhibits the activation of nuclear factor kappa B and signal transducer and activator of transcription 3, which play pivotal roles in cell survival and proliferation.

Induction of Reactive Oxygen Species: This compound induces the generation of reactive oxygen species, leading to oxidative stress and apoptosis in cancer cells.

Down-Regulation of Anti-Apoptotic Proteins: This compound down-regulates the expression of anti-apoptotic proteins such as survivin and Bcl-2, while up-regulating pro-apoptotic proteins like Bax.

Comparaison Avec Des Composés Similaires

Altholactone is compared with other similar styryl lactones, such as goniothalamin and isothis compound. These compounds share structural similarities but exhibit different biological activities and potencies. This compound’s unique ability to inhibit both nuclear factor kappa B and signal transducer and activator of transcription 3 activation sets it apart from other styryl lactones .

List of Similar Compounds

- Goniothalamin

- Isothis compound

- Goniothalenol

- 3-epi-altholactone

- 5-hydroxygoniothalamin

This compound’s distinct chemical structure and multifaceted biological activities make it a valuable compound for further research and potential therapeutic applications.

Activité Biologique

Altholactone, a natural compound primarily isolated from various species of the genus Goniothalamus, has garnered significant attention due to its diverse biological activities, particularly its anticancer , anti-inflammatory , and antimicrobial properties. This article delves into the mechanisms underlying these activities, supported by case studies and research findings.

Chemical Structure and Source

This compound is categorized as a styryl lactone , a class of compounds known for their bioactive properties. It is predominantly extracted from the roots and bark of Goniothalamus species, which are found in tropical regions. The compound's structure facilitates its interaction with various biological targets, leading to its diverse pharmacological effects.

This compound exhibits significant anticancer activity through multiple pathways:

- Inhibition of NF-κB and STAT3 : this compound has been shown to inhibit the activation of nuclear factor kappa B (NF-κB) and signal transducer and activator of transcription 3 (STAT3), both of which are critical for tumor cell survival. In prostate cancer DU145 cells, this compound treatment resulted in:

- Caspase Activation : In colorectal cancer cells, this compound activates both caspase-dependent and independent apoptotic pathways. The activation of caspase-4 was notably involved in this process, with antioxidant pre-treatment significantly inhibiting apoptosis .

- Reactive Oxygen Species (ROS) Generation : this compound treatment leads to increased ROS levels, which are pivotal in mediating apoptosis in various cancer cell lines including T24 bladder cancer cells .

Case Studies

- Prostate Cancer : A study demonstrated that this compound inhibited DU145 cell proliferation through NF-κB and STAT3 inhibition, leading to apoptosis .

- Colorectal Cancer : Research indicated that this compound induces apoptosis in colorectal cancer cells while sparing normal fibroblasts, highlighting its selective toxicity .

- Cervical Carcinoma : In HeLa cells, this compound was effective in inducing apoptosis via modulation of oncogenes and tumor suppressor genes .

Anti-inflammatory Activity

This compound's anti-inflammatory properties are linked to its ability to inhibit pro-inflammatory cytokines and signaling pathways. By modulating NF-κB activity, it reduces the expression of inflammatory mediators, contributing to its therapeutic potential in inflammatory diseases .

Antimicrobial Activity

Recent studies have highlighted this compound's promising antimicrobial effects against various pathogens:

- Antifungal and Antibacterial Effects : this compound has demonstrated activity against Mycobacterium species and other bacteria, suggesting its potential as an antimicrobial agent .

- Mechanism : The antimicrobial activity is thought to be related to its ability to disrupt microbial cell membranes and inhibit essential metabolic processes within the pathogens .

Summary of Biological Activities

| Activity Type | Mechanism | Target Cells |

|---|---|---|

| Anticancer | Inhibition of NF-κB/STAT3; ROS generation; Caspase activation | Prostate (DU145), Colorectal (CRC), Cervical (HeLa) |

| Anti-inflammatory | Inhibition of pro-inflammatory cytokines | Various inflammatory models |

| Antimicrobial | Disruption of microbial membranes; inhibition of metabolic processes | Bacteria, Fungi |

Propriétés

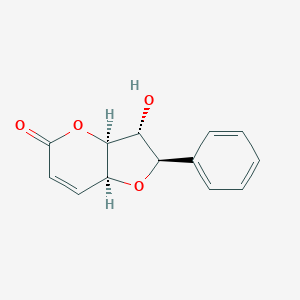

IUPAC Name |

(2R,3R,3aS,7aS)-3-hydroxy-2-phenyl-2,3,3a,7a-tetrahydrofuro[3,2-b]pyran-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O4/c14-10-7-6-9-13(17-10)11(15)12(16-9)8-4-2-1-3-5-8/h1-7,9,11-13,15H/t9-,11+,12+,13+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKIRVBNLJKGIEM-WKSBVSIWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2C(C3C(O2)C=CC(=O)O3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@@H]2[C@H]([C@H]3[C@@H](O2)C=CC(=O)O3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90331855 | |

| Record name | ALTHOLACTONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90331855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65408-91-5 | |

| Record name | Altholactone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65408-91-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ALTHOLACTONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90331855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 65408-91-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is altholactone and where is it found?

A1: this compound is a naturally occurring styryllactone primarily isolated from various species of the Goniothalamus genus, a type of shrub found in Southeast Asian rainforests. [, , ]

Q2: What are the potential medical applications of this compound?

A2: this compound has shown promising in vitro activity against various cancer cell lines, including prostate, bladder, colorectal, and cervical cancer. It also exhibits antimicrobial properties against certain Gram-positive and Gram-negative bacteria, as well as fungi. [, , , , , , , , , ]

Q3: What is the molecular formula and weight of this compound?

A3: this compound has the molecular formula C16H18O3 and a molecular weight of 258.3 g/mol. [, ]

Q4: How does this compound induce apoptosis in cancer cells?

A4: this compound triggers apoptosis in cancer cells through multiple pathways, often involving reactive oxygen species (ROS) generation. It has been shown to:

- Induce mitochondrial dysfunction: this compound disrupts the mitochondrial membrane potential, leading to cytochrome c release and subsequent activation of the caspase cascade, ultimately resulting in apoptosis. [, , ]

- Modulate key signaling pathways: this compound inhibits the phosphorylation of Akt, a protein kinase involved in cell survival and proliferation. It also activates the MAPK-p38 pathway, which can contribute to apoptosis. [, ]

- Suppress NF-κB and STAT3 activity: this compound inhibits these transcription factors, which are crucial for cell survival and often dysregulated in cancer, leading to downregulation of anti-apoptotic proteins like Bcl-2 and survivin. []

Q5: How does the antioxidant N-acetylcysteine (NAC) affect this compound's activity?

A5: Pre-treatment with NAC, a potent antioxidant, has been shown to significantly reduce this compound-induced apoptosis in several cancer cell lines. NAC achieves this by inhibiting the activation of caspase-3 and MAPK-p38 while preventing the inactivation of Akt and Bcl-2. These findings suggest that ROS generation plays a critical role in this compound's pro-apoptotic effects. [, , ]

Q6: Does this compound affect the cell cycle?

A6: Yes, this compound has been shown to induce cell cycle arrest in the S phase in prostate cancer DU145 cells. [] Additionally, some derivatives of this compound have been found to cause cell cycle arrest in the G2/M phase in L-1210 leukemia cells. []

Q7: What is known about the structure-activity relationship (SAR) of this compound and its derivatives?

A7: Several studies have explored the SAR of this compound, revealing key structural features influencing its activity:

- Stereochemistry: The natural (+)-enantiomer of this compound exhibits higher cytotoxicity compared to its (−)-enantiomer and other stereoisomers. [, , ]

- C3 Hydroxyl group: The presence and orientation of the hydroxyl group at the C3 position appear crucial for cytotoxicity, with compounds having this group on the convex face generally exhibiting greater activity. []

- C7 Modifications: Introducing specific modifications at the C7 position, such as halogenated benzoyl groups, has been shown to enhance the antifungal activity of this compound. []

Q8: What are the potential molecular targets of this compound?

A8: While the exact molecular mechanisms of this compound are still under investigation, research suggests it might interact with several targets:

- Mitochondria: this compound disrupts mitochondrial membrane potential, indicating a potential interaction with mitochondrial proteins. [, , ]

- Rv1466 protein: Native mass spectrometry studies identified the Mycobacterium tuberculosis protein Rv1466 as a potential target of this compound. []

- DNA Topoisomerase I: Although not all studies confirm this interaction, some research suggests that this compound and some of its derivatives might act as DNA topoisomerase I poisons. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.